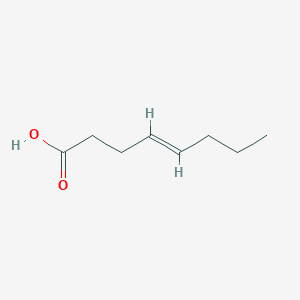
(E)-4-Octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Octenoic acid is a natural compound that is commonly found in various foods, including cheese, butter, and milk. This compound is known for its distinct odor and flavor, which is often described as rancid or cheesy. Over the years, (E)-4-Octenoic acid has gained significant attention from researchers due to its potential applications in various fields, including food science, pharmaceuticals, and agriculture.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
(E)-4-Octenoic acid and its derivatives are utilized in various synthesis processes. For instance, E-(R)-5-Hydroxy-2-hexenoic acid and E-(4R,5R,7R)-trihydroxy-2-octenoic acid were synthesized from poly-(R)-3-hydroxy-butanoate (PHB) and (−)-tartaric acid, respectively, demonstrating the compound's utility in organic synthesis (Schnurrenberger, Hungerbühler, & Seebach, 1984).
The compound has been identified as a key intermediate in biosynthetic pathways. For instance, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a critical amino acid in cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid was identified as a key intermediate (Offenzeller et al., 1993).
Applications in Material Science
- (E)-4-Octenoic acid derivatives have been explored for their potential applications in material science. For example, the surface structure and reaction pathways of 7-octenoic acid on copper were studied, providing insights into how such compounds interact with metal surfaces, which is crucial for applications in coatings and catalysis (Bavisotto et al., 2021).
Role in Biological Systems
(E)-4-Octenoic acid derivatives also play a role in biological systems. For example, the structure of acinetoferrin, a siderophore from Acinetobacter haemolyticus, revealed that it contains (E)-2-octenoic acid as a component, demonstrating the compound's involvement in biological processes like iron transport (Okujo et al., 1994).
In metabolic studies, metabolites such as 2-octenoic acid have been identified as potential biomarkers in diseases like ovarian cancer, indicating the compound's relevance in metabolic pathways and disease diagnosis (Ke et al., 2016).
Propriétés
Numéro CAS |
18776-92-6 |
|---|---|
Nom du produit |
(E)-4-Octenoic acid |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
Clé InChI |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
SMILES isomérique |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
SMILES canonique |
CCCC=CCCC(=O)O |
Densité |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Autres numéros CAS |
18776-92-6 |
Description physique |
Liquid Colourless liquid; Greasy aroma |
Solubilité |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)




![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)





